![molecular formula C14H18FN3S B11743686 [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring substituted with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The thiophene ring is then synthesized separately and functionalized with a fluorine atom. Finally, the two parts are coupled together using a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反応の分析
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
類似化合物との比較
[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound also features a pyrazole ring but has different substituents, leading to distinct chemical and biological properties.
1-Ethyl-1H-pyrazol-5-amine: Another pyrazole derivative, which differs in the nature of the substituents on the pyrazole ring.
1-cyclopentyl-1H-pyrazol-5-amine: A simpler analog that lacks the thiophene ring and fluorine substitution.
特性
分子式 |
C14H18FN3S |
|---|---|
分子量 |
279.38 g/mol |
IUPAC名 |
1-(2-cyclopentylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3S/c15-14-6-5-13(19-14)10-16-9-12-7-8-17-18(12)11-3-1-2-4-11/h5-8,11,16H,1-4,9-10H2 |
InChIキー |
UEXYCGSVHPVBPU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=CC=N2)CNCC3=CC=C(S3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


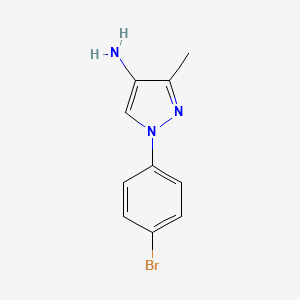
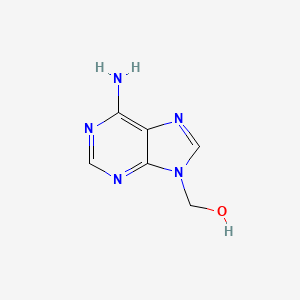
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11743612.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743623.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743628.png)
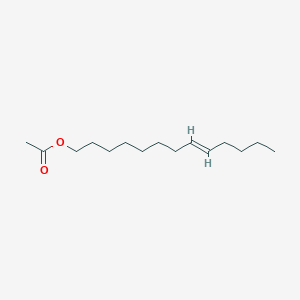
![[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11743640.png)
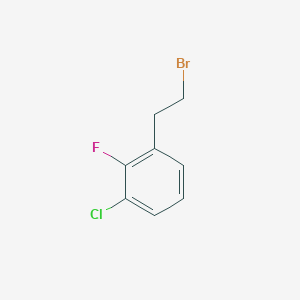
![[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B11743646.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743654.png)
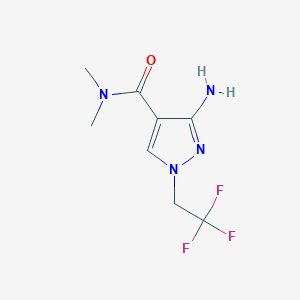
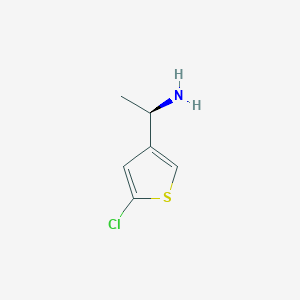
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743669.png)
![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
